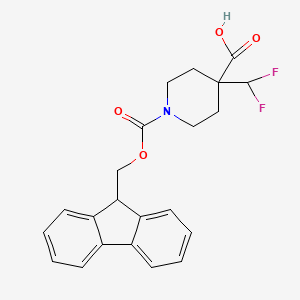

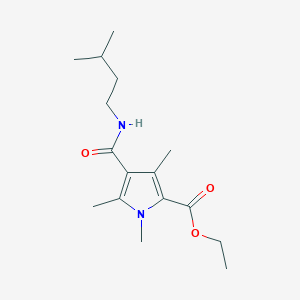

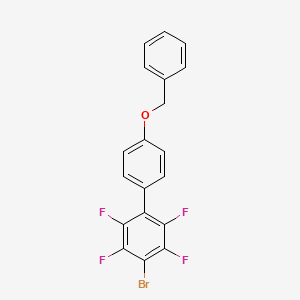

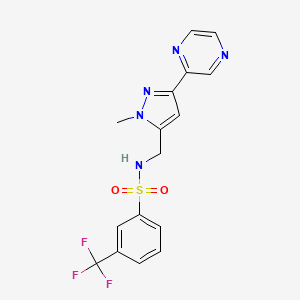

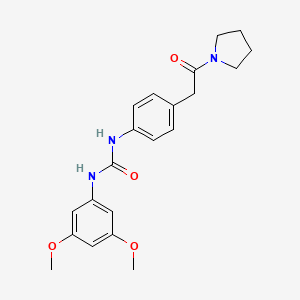

![molecular formula C16H14F3NO2 B2971814 N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-69-0](/img/structure/B2971814.png)

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

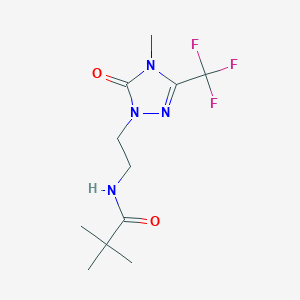

“N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . It is related to trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and are used in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of compounds like “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” involves the use of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

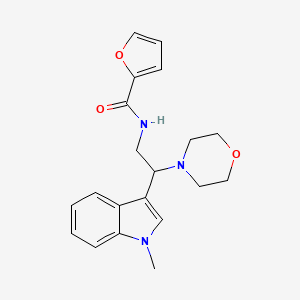

Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” includes a trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Chemical Reactions Analysis

The trifluoromethyl group in “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a key process in these reactions .

Aplicaciones Científicas De Investigación

Green Synthesis Applications

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound of interest, has been identified as a crucial intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process involving a Pd/C catalyst has demonstrated high activity, selectivity, and stability for converting N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide. This method presents an environmentally friendly alternative to traditional reduction processes, offering potential in sustainable manufacturing practices (Zhang Qun-feng, 2008).

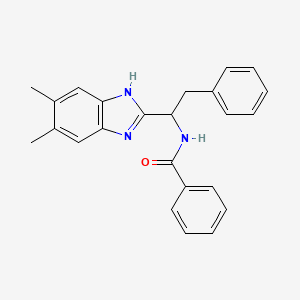

Pharmacological Applications

Research into chloroacetamide herbicides and their metabolism highlights the chemical's potential relevance in understanding metabolic pathways and the toxicological impact of similar compounds. Although not directly related to the specific acetamide , these studies provide insights into how structurally similar compounds interact with liver enzymes and the implications for drug metabolism and potential toxicity (S. Coleman et al., 2000).

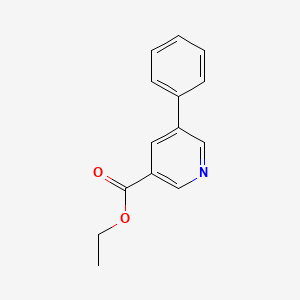

Molecular Structure and Coordination

The study of different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides valuable information on molecular geometry and interactions. Such research is essential for the design of new molecules with desired properties, including potential pharmaceutical applications. The detailed analysis of crystal structures and molecular interactions can inform the synthesis of compounds with specific binding capabilities or reactivity (D. Kalita, J. Baruah, 2010).

Direcciones Futuras

The future directions of research on “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” and related compounds could involve further exploration of their synthesis, properties, and applications . The trifluoromethyl group, in particular, is of increasing interest in pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c1-22-14-7-3-6-13(10-14)20-15(21)9-11-4-2-5-12(8-11)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKGQPRXXBUVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)

![2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2971738.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2971754.png)